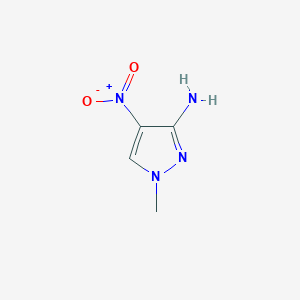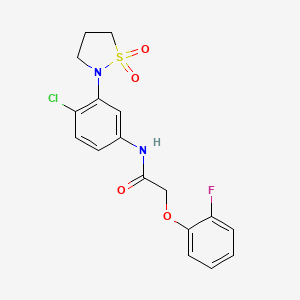
2-(Difluoromethyl)benzimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzimidamide hydrochloride is a versatile chemical compound with unique properties and structural characteristics. It is widely used in various scientific research areas, including drug discovery, medicinal chemistry, and material synthesis. The compound’s structure consists of a benzimidazole ring substituted with a difluoromethyl group and an amidine group, making it a valuable building block in organic synthesis.
Mécanisme D'action
Target of Action
Benzimidazole derivatives, such as “2-(Difluoromethyl)benzimidamide hydrochloride”, have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, cardiovascular, and anticancer activities . The specific targets of this compound could vary depending on its exact structure and functional groups.
Mode of Action
The mode of action of benzimidazole derivatives is often related to their ability to interact with biological targets such as enzymes or receptors. The difluoromethyl group in “this compound” could potentially enhance these interactions, although the exact mechanism would depend on the specific target .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids, disrupting the normal functioning of cells .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. For example, if it targets enzymes involved in cell division, it could potentially inhibit cell growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)benzimidamide hydrochloride may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluorocarbene reagents has streamlined access to this compound, making it feasible for pharmaceutical and material science applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)benzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)benzimidamide hydrochloride has numerous scientific research applications, including:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical relevance.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of bioactive molecules and probes.
Medicine: It is explored for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in material science for the synthesis of advanced materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzimidamide hydrochloride
- 2-(Chloromethyl)benzimidamide hydrochloride
- 2-(Bromomethyl)benzimidamide hydrochloride
Uniqueness
2-(Difluoromethyl)benzimidamide hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability, solubility, and lipophilicity. These properties make it a valuable compound in medicinal chemistry and material science, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
2-(difluoromethyl)benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2.ClH/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4,7H,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUNUKYEYRNZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2727025.png)

![4-fluoro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2727027.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine](/img/structure/B2727029.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2727030.png)
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)
![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)
![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)



